molecular formula C11H11NS B2417498 1-phenyl-1-thien-2-ylmethanamine CAS No. 5693-42-5

1-phenyl-1-thien-2-ylmethanamine

Cat. No.: B2417498
CAS No.: 5693-42-5
M. Wt: 189.28
InChI Key: MUAFFFYJFXPGHN-UHFFFAOYSA-N
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Description

1-phenyl-1-thien-2-ylmethanamine is an organic compound that features a phenyl group and a thiophene ring connected via a methanamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phenyl(thiophen-2-yl)methanamine typically involves the reaction of thiophene derivatives with phenylmethanamine under specific conditions. One common method is the nucleophilic substitution reaction where a halogenated thiophene reacts with phenylmethanamine in the presence of a base such as sodium hydride or potassium carbonate .

Industrial Production Methods: Industrial production of phenyl(thiophen-2-yl)methanamine may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-phenyl-1-thien-2-ylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products:

Comparison with Similar Compounds

Uniqueness: 1-phenyl-1-thien-2-ylmethanamine is unique due to its specific arrangement of the phenyl and thiophene rings, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for designing new compounds with tailored properties for various applications .

Properties

IUPAC Name

phenyl(thiophen-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NS/c12-11(10-7-4-8-13-10)9-5-2-1-3-6-9/h1-8,11H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUAFFFYJFXPGHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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